molecular formula C9H7NO3 B1219350 1-(4-nitrophenyl)prop-2-en-1-one CAS No. 22731-72-2

1-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B1219350
CAS No.: 22731-72-2
M. Wt: 177.16 g/mol
InChI Key: DQYLFLJHEBERCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4’-Nitrophenyl)prop-2-en-1-one, also known as 4-nitrochalcone, is an organic compound with the molecular formula C9H7NO3. This compound is characterized by a nitrophenyl group attached to a propenone backbone. It is a member of the chalcone family, which are α,β-unsaturated ketones known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4’-Nitrophenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-nitrobenzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(4’-Nitrophenyl)prop-2-en-1-one can be scaled up using similar reaction conditions. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the product. Solvent-free conditions and the use of solid catalysts such as silica-supported phosphotungstic acid can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-(4’-Nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are typical methods.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.

Major Products:

Scientific Research Applications

1-(4’-Nitrophenyl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Exhibits antimicrobial, antifungal, and anticancer activities. It is used in the development of new pharmaceuticals.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of dyes, pigments, and as a precursor for other industrial chemicals.

Mechanism of Action

The biological activity of 1-(4’-Nitrophenyl)prop-2-en-1-one is primarily due to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, its anticancer activity is attributed to the induction of apoptosis through the activation of caspases and the inhibition of cell proliferation by blocking specific growth factor receptors .

Comparison with Similar Compounds

1-(4’-Nitrophenyl)prop-2-en-1-one can be compared with other chalcones and nitrophenyl derivatives:

Properties

IUPAC Name

1-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h2-6H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYLFLJHEBERCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177266
Record name 1-(4'-Nitrophenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22731-72-2
Record name 1-(4'-Nitrophenyl)prop-2-en-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022731722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4'-Nitrophenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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